ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity. Common solvents used in the process include methanol and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted phenothiazines .
Scientific Research Applications
Ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The compound exerts its effects by inhibiting the depolarization of currents responsible for atrial and ventricular conduction in the heart. This action stabilizes the cardiac rhythm and prevents abnormal heartbeats. The molecular targets include sodium channels and potassium channels, which are crucial for the propagation of electrical signals in cardiac cells .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another Class Ic antiarrhythmic agent with a shorter duration of action compared to ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride.
Propafenone: Similar in its antiarrhythmic properties but differs in its additional beta-blocking activity.
Encainide: Shares a similar mechanism of action but has different pharmacokinetic properties
Uniqueness
This compound is unique due to its prolonged duration of action and its specific inhibition of depolarization currents in cardiac cells. This makes it particularly effective in treating certain types of arrhythmias that are resistant to other treatments .
Properties
IUPAC Name |
ethyl N-[10-[3-(dimethylamino)propylcarbamoyl]phenothiazin-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S.ClH/c1-4-28-21(27)23-15-10-11-19-17(14-15)25(16-8-5-6-9-18(16)29-19)20(26)22-12-7-13-24(2)3;/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,26)(H,23,27);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIGHLSKFSGNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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